![molecular formula C9H5ClO2 B2577873 4-Chloro-3-ethynylbenzoic acid CAS No. 1862985-70-3](/img/structure/B2577873.png)
4-Chloro-3-ethynylbenzoic acid
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Description
4-Chloro-3-ethynylbenzoic acid is a chemical compound with the formula C9H5ClO2 and a molecular weight of 180.59 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-ethynylbenzoic acid consists of nine carbon atoms, five hydrogen atoms, one chlorine atom, and two oxygen atoms . The density is predicted to be 1.39±0.1 g/cm3 .Physical And Chemical Properties Analysis
4-Chloro-3-ethynylbenzoic acid has a molecular weight of 180.59 . The density is predicted to be 1.39±0.1 g/cm3 . Further physical and chemical properties are not available in the resources.Scientific Research Applications
Chemical Properties and Storage
“4-Chloro-3-ethynylbenzoic acid” is a chemical compound with the CAS Number: 1866562-06-2. It has a molecular weight of 180.59 and its IUPAC name is 3-chloro-4-ethynylbenzoic acid . It is stored at a temperature of 4°C and has a purity of 95%. It is usually in the form of a powder .
Use in Co-crystals Research
This compound has been used in the study of co-crystals. In a study involving caffeine and 4-chloro-3-nitrobenzoic acid, it was found that the bending mechanism in these co-crystals involves a combination of molecular rotation and movement to form the necessary compression and expansion upon bending .
Synthesis of Dendritic Helical Poly (phenylacetylene)s
“4-Chloro-3-ethynylbenzoic acid” may be used in the synthesis of N - (4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly (phenylacetylene)s .
Preparation of Zinc Porphyrins
This compound can also be used to prepare zinc porphyrins attached to various cyclic aromatic hydrocarbon substituents .
properties
IUPAC Name |
4-chloro-3-ethynylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDNJVOLADJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethynylbenzoic acid |
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